1,2-Dimyristoyl-3-chloropropanediol

Description

Properties

IUPAC Name |

[(2S)-3-chloro-2-tetradecanoyloxypropyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H59ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQJIFWCWIWJDB-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H59ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Dimyristoyl-3-chloropropanediol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dimyristoyl-3-chloropropanediol, a valuable molecular tool for research in cellular signaling. This document outlines a robust two-step synthetic pathway, commencing with the preparation of the 3-chloro-1,2-propanediol backbone, followed by its selective acylation with myristic acid. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.

Introduction

This compound is a synthetic diacylglycerol (DAG) analog. In cellular biology, DAGs are crucial second messengers that play a pivotal role in a multitude of signal transduction pathways, most notably in the activation of protein kinase C (PKC) isozymes. The introduction of a chloro group at the sn-3 position creates a metabolically more stable molecule compared to naturally occurring DAGs, which are readily metabolized by diacylglycerol kinases. This stability makes this compound an excellent tool for researchers to probe the downstream effects of PKC activation and to investigate other DAG-mediated signaling events in a controlled manner.

Synthesis Overview

The synthesis of this compound is approached via a two-step process:

-

Synthesis of 3-Chloro-1,2-propanediol: This precursor can be synthesized from either glycerol or epichlorohydrin. This guide details two common and effective methods for its preparation.

-

Selective Diacylation: The synthesized 3-chloro-1,2-propanediol is subsequently acylated at the sn-1 and sn-2 positions using myristoyl chloride in the presence of a base.

Physicochemical Properties of Reactants

A summary of the key physicochemical properties of the reactants involved in the synthesis is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Glycerol | C₃H₈O₃ | 92.09 | 17.9 | 290 |

| Epichlorohydrin | C₃H₅ClO | 92.52 | -57 | 116 |

| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | 54.4 | 326 |

| Myristoyl Chloride | C₁₄H₂₇ClO | 246.82 | -1 | 172-176 (@ 5 mbar) |

Experimental Protocols

Step 1: Synthesis of 3-Chloro-1,2-propanediol

Two alternative methods for the synthesis of the 3-chloro-1,2-propanediol precursor are provided below.

Method A: From Glycerol

This method is based on the hydrochlorination of glycerol.

Materials:

-

Glycerol (500 g)

-

Glacial acetic acid (10 g)

-

Hydrogen chloride gas

Procedure:

-

Combine 500 g of glycerol and 10 g of glacial acetic acid in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Heat the mixture to 105-110 °C.

-

Pass dry hydrogen chloride gas through the heated mixture with continuous stirring.

-

Monitor the reaction progress by the weight increase of the reaction mixture. Continue the gas flow until a weight increase of 190 g is achieved.

-

Upon completion, assemble a vacuum distillation apparatus.

-

Distill the reaction mixture under reduced pressure. Initially, water will distill over up to a boiling point of 114 °C at 14 mmHg.

-

Collect the fraction distilling between 114 °C and 120 °C at 14 mmHg. This fraction is 3-chloro-1,2-propanediol.

Expected Yield: Approximately 360 g (66%).[1]

Method B: From Epichlorohydrin

This eco-friendly method utilizes sonochemistry for the hydrolysis of epichlorohydrin.[2]

Materials:

-

Epichlorohydrin (354.9 g, 3.83 mol)

-

Deionized water (151.9 g, 8.43 mol)

Procedure:

-

In a 1 L flask, create a two-phase mixture of 354.9 g of epichlorohydrin and 151.9 g of deionized water.

-

Stir the mixture at room temperature and apply ultrasonic irradiation at a frequency of 20 kHz and an amplitude of 90% of the maximum power output for 1 hour.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (1:1) solvent system.

-

After the reaction is complete, remove any unreacted starting material and water by distillation under reduced pressure (0.5 mm Hg) at 80 °C.

-

The resulting colorless oil is 3-chloro-1,2-propanediol.

Expected Yield: Approximately 346.5 g (82%).[2]

Step 2: Synthesis of this compound

This step involves the selective diacylation of 3-chloro-1,2-propanediol with myristoyl chloride.

Materials:

-

3-Chloro-1,2-propanediol (1 equiv.)

-

Myristoyl chloride (2.2 equiv.)

-

Pyridine (dried, 3 equiv.)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-1,2-propanediol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add dry pyridine (3 equivalents) to the solution.

-

Slowly add myristoyl chloride (2.2 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to yield pure this compound.

Visualized Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Application in Research: Probing Protein Kinase C Signaling

1,2-Diacylglycerols are integral to the activation of conventional and novel isoforms of Protein Kinase C (PKC). Upon generation at the cell membrane, DAG recruits PKC from the cytosol and, in conjunction with phosphatidylserine (and calcium for conventional isoforms), allosterically activates the kinase. Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

This compound, as a cell-permeable and metabolically stable DAG mimetic, can be used to directly and persistently activate PKC, allowing researchers to dissect the downstream consequences of this activation without the confounding effects of upstream signaling events.

The canonical PKC activation pathway is illustrated below:

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The outlined protocols, supported by quantitative data and visual diagrams, are intended to empower researchers in the fields of cell biology, pharmacology, and drug development to produce this valuable chemical probe. The use of such synthetic tools is paramount for the continued elucidation of complex cellular signaling networks.

References

An In-depth Technical Guide to 1,2-Dimyristoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-3-chloropropanediol is a diacylglycerol derivative belonging to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters. 3-MCPD and its esters are recognized as food processing contaminants, often formed at high temperatures in the presence of fat and chloride.[1][2][3] Due to the toxicological significance of 3-MCPD, its esters, including this compound, are of considerable interest to researchers in food science, toxicology, and drug development. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological implications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its fundamental properties can be described. It is the diester of myristic acid and 3-chloro-1,2-propanediol.

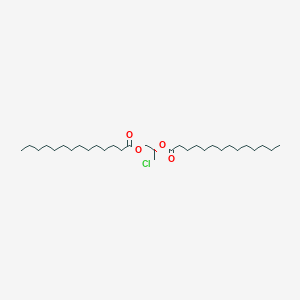

Structure:

Physicochemical Data Summary

| Property | This compound | 3-Chloro-1,2-propanediol (3-MCPD) |

| Synonyms | (S)-3-Chloropropane-1,2-diyl ditetradecanoate | α-Chlorohydrin, 3-MCPD |

| Molecular Formula | C31H59ClO4 | C3H7ClO2 |

| Molecular Weight | 531.25 g/mol | 110.54 g/mol |

| Appearance | Solid | Colorless to pale yellow liquid |

| Purity | >98% | - |

| Storage Conditions | Freezer | - |

| Melting Point | Data not available | -40 °C |

| Boiling Point | Data not available | 213 °C (decomposes) |

| Solubility | Data not available | Soluble in water, alcohol, and ether |

| Stability | Data not available | Hygroscopic |

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor to 3-MCPD. In vivo studies have demonstrated that 3-MCPD esters are hydrolyzed by lipases in the gastrointestinal tract, releasing free 3-MCPD, which is then absorbed.[4][5][6] The oral bioavailability of 3-MCPD from its diesters is high, estimated to be around 86% on average in rats.[4][6] Therefore, the biological effects and signaling pathways affected by this compound are expected to be those of 3-MCPD.

3-MCPD is a known toxicant with effects on the kidneys and male reproductive system.[1][3] Toxicological studies have linked 3-MCPD to the induction of oxidative stress and the activation of cell death signaling pathways.[1] Research suggests that 3-MCPD can impair the mitochondrial oxidative phosphorylation system, leading to an increase in reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and subsequent activation of apoptosis.[1]

Hypothesized Cellular Impact of this compound

Caption: In vivo hydrolysis of this compound and subsequent cellular effects of 3-MCPD.

Experimental Protocols

Synthesis of 1,2-Diacyl-3-chloropropanediols (General Procedure)

A specific protocol for the synthesis of this compound is not detailed in the available literature. However, a general method for the synthesis of 1,2-diacyl-3-chloropropanediols can be inferred from standard esterification procedures.

Materials:

-

3-Chloro-1,2-propanediol

-

Myristic acid (or myristoyl chloride)

-

An appropriate solvent (e.g., dichloromethane, toluene)

-

A catalyst (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) for the acid, or a base like pyridine for the acid chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-chloro-1,2-propanediol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric excess (e.g., 2.2 equivalents) of myristic acid and the coupling reagents (DCC and DMAP), or myristoyl chloride and the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate sequentially with a dilute acid solution (e.g., 5% HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analysis of 3-MCPD Esters in a Lipid Matrix (Indirect Method)

The following is a generalized protocol for the indirect analysis of 3-MCPD esters, which involves the cleavage of the ester bonds to release free 3-MCPD for quantification.[7]

Materials:

-

Lipid sample containing this compound

-

Internal standard (e.g., deuterated 3-MCPD diester)

-

Methanolic sodium hydroxide or sulfuric acid in methanol for transesterification

-

Saturated sodium chloride solution

-

Solvent for extraction (e.g., diethyl ether or hexane)

-

Derivatizing agent (e.g., phenylboronic acid, PBA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Workflow for Indirect Analysis of 3-MCPD Esters

Caption: General workflow for the indirect analysis of 3-MCPD esters.

Procedure:

-

Sample Preparation: Weigh a precise amount of the homogenized lipid sample into a reaction vial. Add a known amount of the internal standard.

-

Transesterification: Add the methanolic sodium hydroxide or sulfuric acid solution to the sample. The reaction is typically carried out at a specific temperature for a defined period to ensure complete cleavage of the ester bonds.

-

Extraction: After the reaction, neutralize the mixture if necessary and add a saturated sodium chloride solution to facilitate phase separation. Extract the liberated 3-MCPD into an organic solvent.

-

Derivatization: Evaporate the organic extract to dryness and add the derivatizing agent (e.g., PBA in an appropriate solvent). Heat the mixture to form the volatile phenylboronate ester of 3-MCPD.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column suitable for nonpolar compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized 3-MCPD and the internal standard.

-

Quantification: Calculate the concentration of 3-MCPD in the original sample based on the ratio of the peak areas of the analyte and the internal standard, and a calibration curve prepared with known concentrations of 3-MCPD.

Conclusion

This compound is a scientifically significant molecule primarily due to its relationship with the food contaminant 3-MCPD. While specific physicochemical data for this particular ester are not widely available, its biological effects can be largely inferred from the extensive research on 3-MCPD, owing to in vivo hydrolysis. The analytical methods for 3-MCPD esters are well-established, allowing for accurate quantification in various matrices. Further research into the specific properties and potential unique biological activities of individual 3-MCPD esters, including the dimyristoyl derivative, would be beneficial for a more complete understanding of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. cfs.gov.hk [cfs.gov.hk]

- 3. researchgate.net [researchgate.net]

- 4. Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

An In-depth Technical Guide to 1,2-Dimyristoyl-3-chloropropanediol: Molecular Structure, Analysis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, analytical methodologies, and known biological effects of 1,2-dimyristoyl-3-chloropropanediol. Due to the limited availability of data for this specific molecule, this guide synthesizes information from the broader class of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters, providing a robust framework for understanding its properties and potential biological significance.

Molecular Structure and Physicochemical Properties

This compound is a diester of 3-chloro-1,2-propanediol (3-MCPD) with myristic acid. Its structure consists of a propane backbone with two myristoyl (tetradecanoyl) fatty acid chains esterified at positions 1 and 2, and a chlorine atom at position 3.

Table 1: Physicochemical Data of this compound and its Core Components

| Property | This compound | 3-chloro-1,2-propanediol (3-MCPD) | Myristic Acid |

| Molecular Formula | C31H59ClO4[1] | C3H7ClO2[2][3] | C14H28O2 |

| Molecular Weight | 531.25 g/mol [1] | 110.54 g/mol [2] | 228.37 g/mol |

| Physical State | Solid[1] | Colorless to pale yellow liquid[4] | White crystalline solid |

| Melting Point | Data not available | -40 °C[4] | 54.4 °C |

| Boiling Point | Data not available | 213 °C (decomposes) | 326.2 °C |

| Solubility | Soluble in chloroform[5] | Soluble in water, alcohol, diethyl ether, and acetone[6] | Soluble in organic solvents, insoluble in water |

| CAS Number | 1051390-02-3[1] | 96-24-2[2] | 544-63-8 |

Spectroscopic Data (Predicted and Representative)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Glycerol Backbone | ||

| C1-H | ~4.1-4.4 (dd) | ~63-65 |

| C2-H | ~5.1-5.3 (m) | ~70-72 |

| C3-H | ~3.6-3.8 (m) | ~45-47 |

| Myristoyl Chains | ||

| C=O | - | ~172-174 |

| α-CH2 | ~2.3 (t) | ~34 |

| β-CH2 | ~1.6 (quint) | ~25 |

| (CH2)n | ~1.2-1.4 (m) | ~29-30 |

| CH3 | ~0.9 (t) | ~14 |

Note: Predicted shifts are based on general values for similar lipid structures and the known effects of substituents.

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 530.4 (for the ³⁵Cl isotope) and 532.4 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Fragmentation would likely involve the loss of the myristoyl chains and the chlorine atom.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A general method for the synthesis of 1,2-diacyl-3-chloropropanediols involves the esterification of 3-chloro-1,2-propanediol with the corresponding fatty acids or their activated derivatives.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-1,2-propanediol (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add myristoyl chloride (2.2 equivalents) to the solution while stirring. The reaction mixture is typically kept cool initially (e.g., in an ice bath) to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: After completion, the reaction is quenched by the slow addition of water or dilute hydrochloric acid.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Analytical Protocol: Quantification of 3-MCPD Esters in a Lipid Matrix

The standard approach for analyzing 3-MCPD esters is an indirect method that involves the transesterification of the esters to free 3-MCPD, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

-

Sample Preparation: A known amount of the lipid sample is dissolved in a suitable organic solvent (e.g., tetrahydrofuran). An internal standard (e.g., deuterated 3-MCPD-d5) is added.[7]

-

Transesterification: The esters are converted to free 3-MCPD by either acidic or alkaline transesterification.[7]

-

Acidic Transesterification: The sample is incubated with a methanolic solution of sulfuric acid at 40°C for 16 hours.[7]

-

-

Neutralization and Extraction: The reaction is stopped, and the free 3-MCPD is extracted from the mixture.

-

Derivatization: The extracted 3-MCPD is derivatized to a more volatile and less polar compound suitable for GC analysis. A common derivatizing agent is phenylboronic acid (PBA).[8]

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system for separation and quantification.[7][8]

Biological Activity and Signaling Pathways

The biological effects of this compound are presumed to be primarily mediated by its in vivo hydrolysis to free 3-MCPD.[10][11] 3-MCPD is a known food processing contaminant with established toxicological effects.

Known Toxicological Effects of 3-MCPD and its Esters

-

Nephrotoxicity: 3-MCPD has been shown to cause kidney damage.[11][12]

-

Reproductive Toxicity: It can adversely affect the male reproductive system.[11]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[11]

Metabolic Pathway of 3-MCPD Esters

Upon ingestion, 3-MCPD esters are believed to be hydrolyzed by lipases in the gastrointestinal tract, releasing free 3-MCPD, which is then absorbed and can exert its toxic effects.[13]

References

- 1. larodan.com [larodan.com]

- 2. 1,2-Propanediol, 3-chloro- [webbook.nist.gov]

- 3. 1,2-Propanediol, 3-chloro- [webbook.nist.gov]

- 4. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. agilent.com [agilent.com]

- 9. Development of an analytical method for the simultaneous analysis of MCPD esters and glycidyl esters in oil-based foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cfs.gov.hk [cfs.gov.hk]

- 11. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

physical state and appearance of 1,2-dimyristoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimyristoyl-3-chloropropanediol is a synthetic diacylglycerol derivative characterized by a glycerol backbone esterified with two myristic acid chains at the sn-1 and sn-2 positions, and a chlorine atom at the sn-3 position. This molecule is of interest to researchers in lipid chemistry, cell biology, and drug delivery due to its structural analogy to endogenous signaling lipids and its potential as a synthetic intermediate. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside hypothesized experimental protocols and potential biological activities based on the behavior of structurally related compounds.

Physicochemical Properties

Physical State and Appearance

This compound is a solid at room temperature[1][2]. Its appearance is not explicitly described in available literature but is expected to be a white to off-white waxy or crystalline solid, typical for saturated diacylglycerol compounds.

Quantitative Data Summary

The following table summarizes the known and predicted quantitative data for this compound. It is important to note the distinction from the well-characterized but structurally different compound, 3-chloro-1,2-propanediol (3-MCPD), which is a liquid at room temperature.

| Property | Value | Source/Comment |

| Molecular Formula | C₃₁H₅₉ClO₄ | - |

| Molecular Weight | 531.25 g/mol | - |

| Physical State | Solid | [1][2] |

| Purity | >98% | [2] |

| Storage Conditions | Freezer (-20°C) | [2] |

| Melting Point | Not available | Predicted to be a low-melting solid based on related compounds. |

| Boiling Point | Not available | Expected to be high and likely to decompose upon heating. |

| Solubility | Not available | Predicted to be soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane) and poorly soluble in aqueous solutions. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and characterization of this compound are not currently published. The following sections provide hypothesized methodologies based on established organic chemistry principles for lipid synthesis.

Hypothesized Synthesis

The synthesis of this compound can be envisioned through several synthetic routes, commonly employed for the preparation of structured lipids. A plausible approach involves the esterification of a protected chloropropanediol derivative.

Reaction Scheme:

Caption: Hypothesized synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 3-chloro-1,2-propanediol in anhydrous dichloromethane, add 2.2 equivalents of pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Slowly add 2.0 equivalents of myristoyl chloride to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize excess pyridine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the positions of the myristoyl chains and the chlorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the ester carbonyl stretch.

Potential Biological Significance and Signaling Pathways

There is no direct evidence in the scientific literature detailing the biological activity of this compound. However, its structural similarity to endogenous 1,2-diacylglycerols (sn-1,2-DAGs) suggests potential interactions with lipid signaling pathways. sn-1,2-DAGs are crucial second messengers that activate a variety of downstream effectors, most notably Protein Kinase C (PKC).

The following diagram illustrates the canonical PKC activation pathway by sn-1,2-DAG, which could be hypothetically modulated by this compound.

Caption: Canonical Protein Kinase C (PKC) signaling pathway.

It is plausible that this compound could act as either an agonist or antagonist of PKC, or it may be metabolized by cellular lipases to release myristic acid and 3-chloro-1,2-propanediol, each with their own biological effects. Further research is required to elucidate any such activities.

Conclusion

This compound is a lipid of interest for which specific experimental data is limited. This guide provides a summary of its known properties and outlines logical, hypothesized protocols for its synthesis and characterization. The potential for this molecule to interact with key lipid signaling pathways, such as the PKC pathway, warrants further investigation. This document serves as a foundational resource for researchers embarking on the study of this and other synthetic diacylglycerol analogs.

References

In-depth Technical Guide on the Solubility of 1,2-dimyristoyl-3-chloropropanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-dimyristoyl-3-chloropropanediol is a synthetic lipid of interest in various research and development applications, including drug delivery systems. A thorough understanding of its solubility in organic solvents is critical for its formulation, purification, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound. Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound in various organic solvents is not publicly available.

This guide, therefore, focuses on providing detailed experimental protocols for determining the solubility of this and similar lipid compounds. Furthermore, it outlines the key factors influencing lipid solubility and presents a logical framework for solvent selection. The methodologies described herein are intended to empower researchers to generate the precise solubility data required for their specific applications.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. While qualitative statements for structurally similar lipids suggest potential solubility in chlorinated solvents like chloroform, no numerical values (e.g., mg/mL or g/100g at a given temperature) have been reported for the target compound. The absence of this data in the public domain necessitates experimental determination to support formulation and development activities.

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of lipids such as this compound in organic solvents.

Equilibrium Solubility Method (for Liquid Solvents)

This method is suitable for determining the saturation solubility of a compound in a liquid solvent at a specific temperature.

Principle: An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is quantified, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).

Materials:

-

This compound (solid)

-

Organic solvents of interest (e.g., ethanol, methanol, chloroform, hexane, acetone)

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

Procedure:

-

Add an excess amount of this compound to a vial. The excess should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Methods for Solid and Semi-Solid Solvents/Matrices

For determining the solubility in solid or semi-solid excipients, which is relevant for certain drug delivery formulations, techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are employed.

Principle: The melting enthalpy of a solid solvent decreases as a solute is dissolved in it. By preparing mixtures with increasing concentrations of the solute and measuring the melting enthalpy of the solvent peak, the saturation solubility can be determined as the point where the enthalpy no longer decreases with increasing solute concentration.[1]

Procedure:

-

Prepare a series of physical mixtures of this compound and the solid/semi-solid solvent at different weight ratios.

-

Accurately weigh a small amount of each mixture into a DSC pan and seal it.

-

Heat the samples in the DSC instrument at a controlled rate.

-

Record the melting endotherm of the solvent for each mixture.

-

Plot the melting enthalpy of the solvent as a function of the concentration of this compound.

-

The concentration at which the melting enthalpy plateaus corresponds to the saturation solubility.[1]

Principle: HSM allows for the visual determination of the temperature at which the last crystals of the solute dissolve in a molten solvent. This method is particularly useful for confirming the results obtained from DSC.[2]

Procedure:

-

Prepare a physical mixture of the solute and the solid/semi-solid solvent on a microscope slide.

-

Heat the slide on a hot stage at a controlled rate.

-

Observe the sample under a polarized light microscope.

-

The temperature at which the last birefringent crystals of the solute disappear is recorded as the dissolution temperature.

-

By repeating this for different concentrations, a solubility curve can be constructed.[2]

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a lipid in an organic solvent.

References

Technical Guide: (S)-3-Chloropropane-1,2-diyl ditetradecanoate (CAS 1051390-02-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Chloropropane-1,2-diyl ditetradecanoate, with CAS number 1051390-02-3, is a chiral fatty acid diester of 3-monochloropropane-1,2-diol (3-MCPD). This compound belongs to a class of process-induced food contaminants found primarily in refined vegetable oils and fats, as well as in food products containing them.[1][2] The toxicological significance of these esters is primarily linked to the in vivo release of 3-MCPD through hydrolysis by digestive enzymes.[3][4] 3-MCPD is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans.[5] This technical guide provides a comprehensive overview of the chemical properties, toxicological profile, and analytical methodologies related to (S)-3-Chloropropane-1,2-diyl ditetradecanoate.

Chemical and Physical Properties

(S)-3-Chloropropane-1,2-diyl ditetradecanoate is the dimyristoyl ester of the S-enantiomer of 3-MCPD. Its structure combines a chlorinated propanediol backbone with two myristic acid (tetradecanoic acid) chains.

| Property | Value | Source |

| CAS Number | 1051390-02-3 | [2] |

| IUPAC Name | [(2S)-3-chloro-2-(tetradecanoyloxy)propyl] tetradecanoate | [2] |

| Synonyms | (S)-3-Chloropropane-1,2-diyl dimyristate, 1,2-Dimyristoyl-3-chloropropanediol | N/A |

| Molecular Formula | C31H59ClO4 | [2] |

| Molecular Weight | 531.25 g/mol | [2] |

| Appearance | Not specified, likely an oily liquid or waxy solid at room temperature | Inferred |

| Solubility | Soluble in organic solvents, insoluble in water | Inferred |

Synthesis

General Synthetic Approach:

Analytical Methodologies

The analysis of (S)-3-Chloropropane-1,2-diyl ditetradecanoate in food matrices is typically performed indirectly by measuring the amount of 3-MCPD released after hydrolysis. Direct methods for analyzing the intact ester also exist.

Indirect Analysis (Post-Hydrolysis)

This is the most common approach for routine analysis due to higher sensitivity and the need for a single standard.[6]

Experimental Protocol: Indirect GC-MS Analysis

-

Sample Preparation and Extraction:

-

A known amount of the oil or fat sample is weighed.

-

An internal standard, such as deuterated 3-MCPD-d5, is added.[7]

-

The sample is subjected to hydrolysis to cleave the fatty acid esters. This can be achieved through:

-

-

Derivatization:

-

GC-MS Analysis:

Direct Analysis

Direct methods, typically using liquid chromatography-mass spectrometry (LC-MS), allow for the analysis of the intact diester. This provides more detailed information but can be more complex due to the large number of possible ester combinations in a sample.[12][13]

Experimental Protocol: Direct LC-MS/MS Analysis

-

Sample Preparation:

-

The sample is dissolved in a suitable organic solvent.

-

Solid-phase extraction (SPE) is often used for cleanup and enrichment of the analytes.[13]

-

-

LC-MS/MS Analysis:

Biological Activity and Toxicology

The biological activity and toxicity of (S)-3-Chloropropane-1,2-diyl ditetradecanoate are primarily attributed to its in vivo hydrolysis product, 3-MCPD.[3][4]

Metabolism

In the gastrointestinal tract, lipase enzymes are believed to hydrolyze the ester bonds of (S)-3-Chloropropane-1,2-diyl ditetradecanoate, releasing free 3-MCPD and myristic acid.[3] The released 3-MCPD is then absorbed and can exert its toxic effects.

Toxicological Profile of 3-MCPD

-

Carcinogenicity: 3-MCPD is classified as a possible human carcinogen (Group 2B) by the IARC.[5]

-

Nephrotoxicity: The kidney is a primary target organ for 3-MCPD toxicity.[15][16]

-

Reproductive Toxicity: 3-MCPD has been shown to have adverse effects on the male reproductive system.[15][16]

-

Mechanism of Toxicity: The toxicity of 3-MCPD is thought to be mediated by its metabolites, which can lead to the inhibition of glycolysis and subsequent energy depletion in cells.[16] Co-exposure with glycidol, another food processing contaminant, can lead to synergistic toxic effects, particularly in the kidneys, through mechanisms involving inflammasome activation, necroptosis, and autophagy.[15]

Formation Mechanisms in Food Processing

The formation of 3-MCPD esters, including (S)-3-Chloropropane-1,2-diyl ditetradecanoate, occurs during the high-temperature refining of edible oils in the presence of chloride ions. Several mechanisms have been proposed.

Applications in Research and Drug Development

Currently, (S)-3-Chloropropane-1,2-diyl ditetradecanoate is primarily of interest as a reference standard for analytical method development and validation in the context of food safety.[17] Its well-defined structure makes it suitable for use in toxicological studies aimed at understanding the absorption, metabolism, and toxicity of 3-MCPD esters. There is no indication of its direct use in drug development as a therapeutic agent.

Conclusion

(S)-3-Chloropropane-1,2-diyl ditetradecanoate is a significant compound in the field of food safety and toxicology. Its primary importance lies in its role as a precursor to the toxicant 3-MCPD. A thorough understanding of its chemical properties, analytical methodologies, and formation mechanisms is crucial for researchers and professionals working to mitigate exposure to this class of contaminants. Further research is needed to elucidate the specific biological activities of the intact diester and to develop more efficient methods for its detection and removal from food products.

References

- 1. agilent.com [agilent.com]

- 2. (S)-3-Chloropropane-1,2-diyl ditetradecanoate|RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. fediol.eu [fediol.eu]

- 10. clearsynth.com [clearsynth.com]

- 11. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. iris.unina.it [iris.unina.it]

- 15. 3-MCPD and glycidol coexposure induces systemic toxicity and synergistic nephrotoxicity via NLRP3 inflammasome activation, necroptosis, and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. clinivex.com [clinivex.com]

The Putative Role of 1,2-Dimyristoyl-3-Chloropropanediol in Lipid Research: A Technical Guide to a Novel Diacylglycerol Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential role of 1,2-dimyristoyl-3-chloropropanediol as a tool in lipid research, particularly in the study of diacylglycerol (DAG) signaling pathways. Due to its structural similarity to the endogenous second messenger 1,2-diacylglycerol, it is hypothesized that this compound may act as a competitive inhibitor of diacylglycerol kinases (DGKs), enzymes pivotal in the attenuation of DAG signaling. This guide will delve into the established roles of DAG and DGKs in cellular processes, present the theoretical framework for the action of this compound, and provide detailed experimental protocols and data presentation formats to facilitate its investigation as a novel modulator of lipid signaling.

Introduction to Diacylglycerol (DAG) Signaling

Diacylglycerol (DAG) is a critical second messenger molecule involved in a multitude of cellular signaling pathways.[1][2][3] It is primarily generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to various extracellular stimuli.[4][5] Once produced, DAG recruits and activates a host of downstream effector proteins, the most prominent of which is Protein Kinase C (PKC).[1][6] The activation of PKC isoforms initiates a cascade of phosphorylation events that regulate diverse cellular functions, including cell proliferation, differentiation, apoptosis, and migration.[1][7][8]

The signaling activity of DAG is tightly regulated, and its attenuation is largely mediated by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA).[1][9][10] This conversion not only terminates DAG-mediated signaling but also generates another important lipid second messenger, PA, which has its own distinct set of downstream targets.[1][11] The balance between DAG and PA levels, therefore, is crucial for maintaining cellular homeostasis.

This compound: A Structural Analog of DAG

This compound is a synthetic lipid with a structure closely resembling that of 1,2-dimyristoyl-sn-glycerol, a species of DAG. The key difference lies in the substitution of the hydroxyl group at the sn-3 position with a chlorine atom. This modification makes the molecule resistant to phosphorylation by kinases, including DGKs.

Physicochemical Properties

While extensive experimental data on this compound is not widely available in published literature, its basic properties can be inferred from supplier information.

| Property | Value | Source |

| CAS Number | 1051390-02-3 | [12] |

| Molecular Formula | C31H59ClO4 | Inferred |

| Molecular Weight | 531.25 g/mol | [13] |

| Purity | >98% | [12] |

| Storage | Freezer | [12] |

Note: The molecular formula is inferred based on the name and the structure of similar compounds.

Hypothesized Mechanism of Action

Given its structural similarity to DAG, this compound is postulated to function as a competitive inhibitor of DAG-metabolizing enzymes, most notably diacylglycerol kinases. By occupying the active site of DGK, it would prevent the phosphorylation of endogenous DAG, leading to a sustained elevation of DAG levels and prolonged activation of DAG-dependent signaling pathways, such as the PKC pathway.

Hypothesized mechanism of this compound action.

Diacylglycerol Kinases (DGKs) as a Therapeutic Target

There are ten known mammalian DGK isoforms, classified into five types based on their structural domains.[4][14] These isoforms exhibit distinct tissue distribution and subcellular localization, suggesting non-redundant roles in cellular signaling. The dysregulation of DGK activity has been implicated in various diseases, including cancer, metabolic disorders, and immune dysfunction, making them attractive targets for therapeutic intervention.[1][11]

| DGK Isoform | Type | Key Features | Associated Pathologies |

| α, β, γ | I | EF-hand motifs (Ca2+-binding) | Cancer, T-cell anergy[1] |

| δ, η, κ | II | Pleckstrin homology (PH) domain | Type 2 diabetes[15] |

| ε | III | Specific for arachidonoyl-containing DAG | |

| ζ, ι | IV | Ankyrin repeats, sterile alpha motif (SAM) | T-cell signaling, asthma[4][6] |

| θ | V | Proline-rich regions |

Experimental Protocols

The following protocols are foundational for investigating the effects of this compound on DAG signaling.

In Vitro DGK Activity Assay

This assay directly measures the ability of this compound to inhibit DGK activity.

Materials:

-

Recombinant DGK isoform

-

1,2-dioctanoyl-sn-glycerol (DiC8) or other suitable DAG substrate

-

[γ-³²P]ATP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Lipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles containing the DAG substrate.

-

Set up reaction mixtures in the assay buffer containing the lipid vesicles, recombinant DGK, and varying concentrations of this compound (and a vehicle control).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of chloroform:methanol (2:1).

-

Extract the lipids into the organic phase.

-

Spot the extracted lipids onto a TLC plate and separate the lipids using an appropriate solvent system (e.g., chloroform:methanol:acetic acid).

-

Visualize the radiolabeled phosphatidic acid product by autoradiography.

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of DGK inhibition at each concentration of this compound.

Workflow for in vitro DGK activity assay.

Cellular PKC Activation Assay

This assay assesses the downstream consequences of potential DGK inhibition by measuring the activation of PKC in cultured cells.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer

-

Antibodies against total and phosphorylated forms of PKC substrates (e.g., MARCKS)

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for different time points. Include a positive control (e.g., phorbol 12-myristate 13-acetate, PMA) and a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated PKC substrates and total protein as a loading control.

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the level of PKC activation.

Signaling Pathways and Logical Relationships

The interplay between PLC, DAG, DGK, and PKC is a cornerstone of cellular signaling. The introduction of a DGK inhibitor would be expected to shift the equilibrium of this pathway.

DAG signaling pathway and the point of intervention for a DGK inhibitor.

Conclusion and Future Directions

This compound represents a promising yet under-investigated tool for the study of lipid signaling. Its potential as a specific inhibitor of diacylglycerol kinases warrants further experimental validation. The protocols and theoretical framework provided in this guide offer a starting point for researchers to explore its utility in dissecting the complex roles of DAG and DGK in health and disease. Future studies should focus on confirming its inhibitory activity against various DGK isoforms, elucidating its effects on downstream signaling pathways in different cellular contexts, and exploring its potential as a lead compound for the development of novel therapeutics targeting DAG-mediated pathologies. The synthesis and characterization of similar chlorinated propanediol esters with varying fatty acid chains could also provide a library of compounds with potentially different potencies and selectivities for DGK isoforms.

References

- 1. mdpi.com [mdpi.com]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks [mdpi.com]

- 8. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling roles of diacylglycerol kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. larodan.com [larodan.com]

- 13. This compound 1051390-02-3 | MCE [medchemexpress.cn]

- 14. Diacylglycerol Kinase Inhibition Reduces Airway Contraction by Negative Feedback Regulation of Gq-Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myristic acid specifically stabilizes diacylglycerol kinase δ protein in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-MCPD Diesters in Food Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a wide range of thermally processed foods, particularly refined edible oils, fats, and products containing them. The formation of these compounds, primarily during the high-temperature deodorization step of oil refining, has raised significant food safety concerns globally. Toxicological studies have linked 3-MCPD to kidney damage and adverse effects on the male reproductive system, leading regulatory bodies to establish maximum permissible levels in various food products. This technical guide provides a comprehensive overview of 3-MCPD diesters, encompassing their formation mechanisms, occurrence in foodstuffs, established analytical methodologies, toxicological significance, and current mitigation strategies. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in food science, research, and drug development.

Formation of 3-MCPD Diesters

The formation of 3-MCPD esters is a complex process that primarily occurs during the deodorization step of vegetable oil refining, where oils are heated to high temperatures (above 200°C) to remove undesirable volatile compounds.[1][2] The key precursors for the formation of 3-MCPD esters are diacylglycerols (DAGs) and, to a lesser extent, monoacylglycerols (MAGs), in the presence of a chlorine source.[3][4] The reaction is encouraged by high temperatures and the presence of free fatty acids, which can accelerate the process.[3]

The proposed mechanism involves the reaction of a lipid source with a chlorine-containing compound.[1] This can be an inorganic chloride or an organic chlorine compound. The reaction proceeds through the formation of a cyclic acyloxonium ion intermediate from DAGs at high temperatures, which then reacts with a chloride ion to form the 3-MCPD ester.[5]

Occurrence of 3-MCPD Diesters in Foodstuffs

3-MCPD esters have been detected in a wide variety of processed foods. The highest concentrations are typically found in refined vegetable oils and fats, with palm oil often exhibiting the highest levels.[6][7] However, other refined oils such as soybean, rapeseed, sunflower, and corn oil also contain these contaminants.[7] Consequently, any food product that includes refined oils as an ingredient is susceptible to contamination. This includes, but is not limited to, infant formula, margarine, bakery products, potato products, and various snacks.[8][9][10]

Quantitative Data on 3-MCPD Ester Levels in Food Products

The following table summarizes the reported levels of 3-MCPD esters (expressed as 3-MCPD) in various food categories. It is important to note that levels can vary significantly depending on the specific product, processing conditions, and the origin of the raw materials.

| Food Category | Range of 3-MCPD (µg/kg) | Key Findings | References |

| Refined Vegetable Oils | 200 - 20,000 | Palm oil generally shows the highest levels. | [11] |

| Infant Formula (powder) | 13 - 120 | A significant source of exposure for infants. Some products have exceeded tolerable daily intake levels in the past. | [12][13] |

| Margarine and Spreads | Low to high | Levels are dependent on the refined oils used in the formulation. | [8] |

| Bakery Products (biscuits, cakes) | Variable | Dependent on the fat content and type of fat used. | [10] |

| Potato Products (crisps, fries) | Variable | Frying oils are a major contributor to contamination. | [10] |

Analytical Methodologies

The analysis of 3-MCPD esters in food is challenging due to the complexity of the food matrix and the variety of ester forms. Two main analytical approaches are employed: indirect and direct methods.[14]

Indirect Analytical Methods

Indirect methods are the most common for routine analysis and involve the cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[11][15] These methods measure the total amount of bound 3-MCPD.

Key Steps in Indirect Analysis:

-

Extraction: The lipid fraction containing the 3-MCPD esters is extracted from the food sample.

-

Hydrolysis/Transesterification: The esters are cleaved using either acidic or alkaline catalysis, or enzymatic hydrolysis to release free 3-MCPD.[11][14][16][17]

-

Derivatization: Due to its polarity and low volatility, the free 3-MCPD is derivatized to a more volatile and less polar compound suitable for GC analysis.[18] Common derivatizing agents include phenylboronic acid (PBA) and heptafluorobutyrylimidazole (HFBI).[18][19]

-

GC-MS Analysis: The derivatized 3-MCPD is separated and quantified using GC-MS.[20]

Direct Analytical Methods

Direct methods aim to analyze the intact 3-MCPD esters without the hydrolysis step. These methods, typically employing Liquid Chromatography-Mass Spectrometry (LC-MS), provide information on the individual ester profiles.[14][21] However, they are often more complex and less commonly used for routine monitoring due to the large number of possible ester combinations and the lack of commercially available analytical standards for all of them.[18]

Experimental Protocol: Indirect GC-MS Analysis of 3-MCPD Esters (AOCS Official Method Cd 29c-13 as a basis)

This protocol provides a general outline based on established methods. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.

1. Sample Preparation and Extraction:

-

Weigh a representative portion of the homogenized food sample.

-

For solid samples, perform a lipid extraction using a suitable solvent system (e.g., hexane/isopropanol).

-

For oil samples, proceed directly to the next step.

2. Internal Standard Spiking:

-

Add a known amount of a deuterated internal standard (e.g., 3-MCPD-d5 diester) to the extracted lipid or oil sample. This is crucial for accurate quantification.

3. Alkaline-Catalyzed Transesterification:

-

Dissolve the sample in a suitable solvent (e.g., tert-butyl methyl ether).

-

Add a solution of sodium methoxide in methanol to initiate the transesterification reaction. The reaction is typically fast (a few minutes at room temperature).[22]

4. Reaction Termination and Neutralization:

-

Stop the reaction by adding an acidified salt solution (e.g., acidic sodium chloride).[22]

5. Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Add a non-polar solvent (e.g., hexane) and vortex. The FAMEs will partition into the organic layer, which is then discarded. This step is repeated to ensure complete removal of FAMEs.[22]

6. Extraction of Free 3-MCPD:

-

Extract the remaining aqueous layer containing the free 3-MCPD with a more polar solvent (e.g., diethyl ether/ethyl acetate).[22]

7. Derivatization with Phenylboronic Acid (PBA):

-

Evaporate the solvent from the extract.

-

Add a solution of PBA in a suitable solvent (e.g., acetone/water) and heat to form the stable cyclic phenylboronate derivative of 3-MCPD.[14]

8. Extraction of the Derivative:

-

Extract the 3-MCPD-PBA derivative into a non-polar solvent (e.g., hexane).

9. GC-MS Analysis:

-

Inject an aliquot of the final extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: Medium polarity capillary column (e.g., 50% phenyl-methylpolysiloxane).

-

Injector: Splitless or PTV inlet.

-

Oven Program: A temperature gradient program to ensure good separation of the analyte from matrix components.

-

Carrier Gas: Helium.

-

-

MS Conditions (Example):

-

Ionization: Electron Ionization (EI).

-

Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the 3-MCPD-PBA derivative and its deuterated internal standard.

-

10. Quantification:

-

Calculate the concentration of 3-MCPD in the original sample based on the response ratio of the analyte to the internal standard and a calibration curve prepared with 3-MCPD standards.

Toxicology and Health Implications

The primary toxicological concern associated with 3-MCPD esters is the in vivo release of free 3-MCPD through hydrolysis in the gastrointestinal tract.[23][24] Animal studies have demonstrated that 3-MCPD is the toxic entity.[7]

Target Organs and Effects:

-

Kidney: The primary target organ for 3-MCPD toxicity is the kidney.[25] Chronic exposure can lead to renal tubular hyperplasia, a non-cancerous increase in the number of cells in the kidney tubules.[6]

-

Male Reproductive System: 3-MCPD has been shown to cause adverse effects on the male reproductive system, including reduced sperm motility and, at higher doses, decreased sperm count and histopathological changes in the testes and epididymis.[25][26]

The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B).[7]

Toxicological Pathway

The toxicity of 3-MCPD is believed to be mediated by its metabolites. In vivo studies suggest that 3-MCPD is metabolized to compounds that inhibit key enzymes in the glycolysis pathway, leading to a depletion of cellular energy (ATP).[25] This energy depletion is thought to be the underlying cause of the observed toxicity in the kidneys and testes, which are organs with high energy demands.

Regulatory Limits

Based on toxicological assessments, several regulatory bodies have established tolerable daily intakes (TDIs) for 3-MCPD. The European Food Safety Authority (EFSA) has set a TDI of 2.0 µg/kg of body weight per day for 3-MCPD and its fatty acid esters.[27] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a provisional maximum tolerable daily intake (PMTDI) of 4 µg/kg of body weight per day.[7] To protect consumers, maximum levels for 3-MCPD and its esters have been set in the European Union for certain food categories, including vegetable oils and infant formula.[12]

Mitigation Strategies

Significant efforts have been made by the food industry to reduce the levels of 3-MCPD esters in food products. These strategies focus on controlling the precursors and optimizing processing conditions.

Key Mitigation Approaches:

-

Raw Material Selection: Selecting crude oils with lower levels of DAGs and chlorine can help reduce the formation of 3-MCPD esters.

-

Washing of Crude Oils: Washing crude oils with water before refining can effectively remove water-soluble chloride precursors.[5][28]

-

Chemical Refining: Using chemical refining (neutralization with an alkali) instead of physical refining can lead to lower levels of 3-MCPD esters, as it removes free fatty acids and some precursors at an earlier stage.[28][29]

-

Optimization of Deodorization:

-

Reduced Temperature and Time: Lowering the temperature and duration of the deodorization process can significantly reduce the formation of 3-MCPD esters.[28] However, this must be balanced with the need to remove other undesirable compounds and ensure food safety.[28]

-

Dual-Stage Deodorization: Employing a two-stage deodorization process, with a short high-temperature step followed by a longer low-temperature step, has been shown to be effective.[30]

-

-

Post-Refining Treatments:

-

Adsorbent Treatment: Using specific adsorbents can help to remove 3-MCPD esters from the refined oil.

-

Enzymatic Removal: The use of specific enzymes, such as halohydrin dehalogenase, to degrade 3-MCPD is an emerging mitigation strategy.[31]

-

Conclusion

3-MCPD diesters represent a significant challenge for the food industry due to their widespread occurrence and potential health risks. A thorough understanding of their formation, analysis, and toxicology is essential for effective risk management. The implementation of robust mitigation strategies throughout the food production chain is crucial to minimize consumer exposure to these process contaminants. Continued research is needed to further refine analytical methods, elucidate the mechanisms of toxicity, and develop more effective and economically viable mitigation technologies. This guide provides a solid foundation of technical knowledge for professionals working to ensure the safety and quality of the food supply.

References

- 1. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-MCPD fatty acid formation in edible oils - American Chemical Society [acs.digitellinc.com]

- 5. The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 7. fda.gov [fda.gov]

- 8. bfr.bund.de [bfr.bund.de]

- 9. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. gcms.cz [gcms.cz]

- 12. tandfonline.com [tandfonline.com]

- 13. 3-MCPD Detected in All Infant Formula Models Tested With 1 Exceeding Tolerable Daily Intake Level Nutritional Composition Similar but Price Varies | Consumer Council [consumer.org.hk]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. glsciences.eu [glsciences.eu]

- 16. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Improved Enzymatic Indirect Method for Simultaneous Determinations of 3-MCPD Esters and Glycidyl Esters in Fish Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 21. fediol.eu [fediol.eu]

- 22. gcms.labrulez.com [gcms.labrulez.com]

- 23. researchgate.net [researchgate.net]

- 24. cfs.gov.hk [cfs.gov.hk]

- 25. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 27. pr.euractiv.com [pr.euractiv.com]

- 28. fediol.eu [fediol.eu]

- 29. edepot.wur.nl [edepot.wur.nl]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Core Reaction: Hydrolysis of 1,2-dimyristoyl-3-chloropropanediol

An In-depth Technical Guide to the Hydrolysis of 1,2-dimyristoyl-3-chloropropanediol to 3-MCPD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of this compound, a representative 3-MCPD diester, to its core compound, 3-monochloropropane-1,2-diol (3-MCPD). 3-MCPD and its esters are recognized as food processing contaminants that can form in edible oils and fat-containing foods at high temperatures. Understanding the hydrolysis of these esters is critical for toxicological assessment, as the breakdown of 3-MCPD esters in the digestive tract releases free 3-MCPD, which is associated with potential health risks. This document details the reaction, influencing factors, analytical methodologies, and the toxicological implications of the resulting 3-MCPD.

The hydrolysis of this compound involves the cleavage of the two ester bonds, releasing two molecules of myristic acid and one molecule of 3-MCPD. This reaction can be achieved under acidic, alkaline, or enzymatic conditions. In analytical and laboratory settings, chemical hydrolysis, particularly alkaline-catalyzed transesterification, is common. In vivo, this breakdown is facilitated by intestinal lipases.

The overall reaction is as follows:

This compound + 2 H₂O → 3-monochloropropane-1,2-diol + 2 Myristic Acid

This process is fundamental for both the analysis of 3-MCPD esters in various matrices and for understanding their bioavailability and toxicological profile.

Factors Influencing Hydrolysis

The efficiency and rate of hydrolysis are dependent on several key environmental and chemical factors.

-

pH: The reaction is pH-dependent. Alkaline conditions, often using a strong base like sodium methoxide, facilitate rapid transesterification, which is a common first step in analytical methods to release 3-MCPD. Conversely, acidic conditions can also promote hydrolysis, although they may also lead to the formation of 3-MCPD esters if a chloride source is present.

-

Temperature: Higher temperatures generally accelerate the rate of hydrolysis. However, excessively high temperatures (e.g., >230°C) can also lead to the decomposition of the formed 3-MCPD. Studies on free 3-MCPD have shown it to be unstable in aqueous solutions at temperatures above 80°C.

-

Water Content: Water is a reactant in hydrolysis. In model systems for the formation of 3-MCPD esters, the highest amounts were formed in media containing approximately 20% water. The extent of hydrolysis is a function of various factors including the interface area between the oil and the aqueous phase.

-

Catalyst: The type and concentration of the catalyst (e.g., acid, base, or enzyme) significantly impact the reaction kinetics. Pancreatic lipases, for instance, can hydrolyze 3-MCPD monoesters with over 95% yield in about one minute, while diesters are hydrolyzed more slowly.

Quantitative Data Summary

Quantitative analysis of 3-MCPD and its esters is predominantly performed using chromatographic techniques coupled with mass spectrometry. Indirect methods, which rely on the hydrolysis of the esters to free 3-MCPD prior to analysis, are common.

Table 1: Performance of Selected Analytical Methods for 3-MCPD and its Esters

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| GC-MS (Indirect) | 0.00080 µg/g | 0.00267 µg/g | Not Specified | |

| Acid Transesterification | 0.04 mg/kg | 0.05 mg/kg | 88 - 115 | |

| HPLC (Direct) | 3.43 µg/mL (for 1,2-dioleoyl-3-chloropropanediol) | 5.71 µg/mL (for 1,2-dioleoyl-3-chloropropanediol) | Not Specified |

Table 2: Factors Influencing 3-MCPD Ester Hydrolysis and Degradation

| Factor | Observation | Temperature Range | Conditions | Reference |

| Temperature | Decomposition rate of diester rapidly increases with temperature. | 100–230°C | Model System | |

| pH & Temperature | 3-MCPD is unstable in aqueous solutions. | 80–142 °C | pH 5–6.5 | |

| pH | Hydrolysis is favored by high pH and inhibited by low pH. | 20°C | Aqueous Solution (for 1,3-dichloropropene) | |

| Enzymatic Action | >95% hydrolysis of monoesters in ~1 min; slower for diesters. | Not Specified | In vitro intestinal model |

Experimental Protocols

This section outlines a general methodology for the hydrolysis of this compound and subsequent quantification of the released 3-MCPD, adapted from standard indirect analytical procedures.

Alkaline-Catalyzed Hydrolysis (Transesterification)

This protocol is designed for the release of 3-MCPD from its ester form for analytical purposes.

Materials:

-

This compound sample

-

Internal Standard (e.g., deuterated 3-MCPD-d5)

-

Toluene or other suitable organic solvent

-

Sodium methoxide solution (e.g., 0.5 M in methanol)

-

Saturated sodium chloride solution

-

Sodium sulfate (anhydrous)

-

Phenylboronic acid (PBA) for derivatization

-

Diethyl ether or other extraction solvent

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample into a reaction vial.

-

Internal Standard Addition: Spike the sample with a known amount of deuterated 3-MCPD internal standard.

-

Hydrolysis/Transesterification:

-

Add sodium methoxide solution to the vial.

-

Seal the vial and vortex vigorously.

-

Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 10-20 minutes) to ensure complete reaction. Note: High temperatures and prolonged times can lead to degradation of free 3-MCPD.

-

-

Neutralization & Extraction:

-

Stop the reaction by adding an acidic solution (e.g., sulfuric acid in methanol).

-

Add a saturated sodium chloride solution.

-

Extract the released 3-MCPD using a suitable organic solvent like diethyl ether. Repeat the extraction multiple times to ensure quantitative recovery.

-

-

Derivatization:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to a small volume.

-

Add a solution of phenylboronic acid (PBA) in an appropriate solvent.

-

Heat the mixture (e.g., 70-90°C for 20-30 minutes) to form the volatile PBA derivative of 3-MCPD.

-

-

Analysis:

-

Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantify the amount of 3-MCPD by comparing the signal of the analyte to that of the internal standard.

-

Caption: Workflow for 3-MCPD analysis via hydrolysis.

Toxicological Significance & Cellular Signaling Pathways

The primary toxicological concern with 3-MCPD esters is their hydrolysis to free 3-MCPD within the body. 3-MCPD is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). Toxicological studies have identified the kidneys and the male reproductive system as the primary target organs for 3-MCPD toxicity.

The mechanism of 3-MCPD-induced cytotoxicity is linked to the induction of oxidative stress and the disruption of mitochondrial function. Upon entering a cell, 3-MCPD can impair the mitochondrial oxidative phosphorylation system. This leads to an increase in reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential (MMP), and the subsequent release of cytochrome c into the cytosol. The release of cytochrome c is a key step in initiating the intrinsic apoptosis pathway, leading to the activation of caspases and programmed cell death.

Caption: 3-MCPD's pathway to inducing apoptosis.

Conclusion

The hydrolysis of this compound is a critical reaction for both analytical determination and toxicological evaluation. The process effectively liberates 3-MCPD, a compound of significant interest to researchers and drug development professionals due to its potential carcinogenicity and specific organ toxicity. Understanding the factors that govern this hydrolysis, the protocols for achieving it in a controlled manner, and the subsequent cellular pathways it triggers is essential for accurate risk assessment and the development of mitigation strategies in food processing and safety. The methodologies and pathways detailed in this guide provide a foundational framework for professionals working with this class of compounds.

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dimyristoyl-3-chloropropanediol as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction